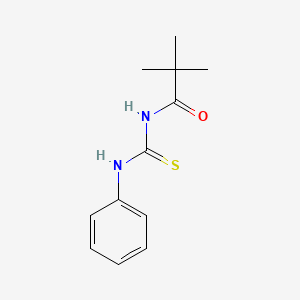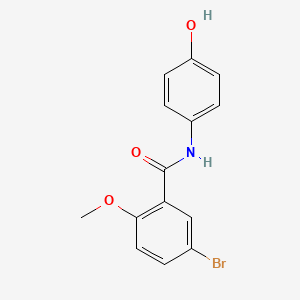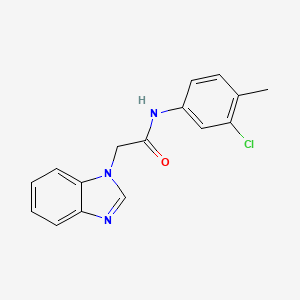![molecular formula C15H17N3O3S B5796831 N-(2,5-dimethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5796831.png)
N-(2,5-dimethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide, commonly known as DMPT, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DMPT is a thioacetamide derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用機序
The mechanism of action of DMPT is not fully understood, but it is believed to involve the modulation of the hypothalamic-pituitary-gonadal axis and the stimulation of the appetite center in the brain. DMPT has been shown to increase the secretion of growth hormone and luteinizing hormone, which are important hormones for growth and reproduction. DMPT has also been reported to increase the expression of neuropeptide Y, a neurotransmitter that regulates appetite and energy balance.
Biochemical and Physiological Effects:
DMPT has been shown to have various biochemical and physiological effects, including the stimulation of growth hormone and luteinizing hormone secretion, the increase in neuropeptide Y expression, and the enhancement of feed intake and growth performance. DMPT has also been reported to improve the digestibility of nutrients, reduce the production of ammonia and other harmful metabolites, and enhance the immune function of animals.
実験室実験の利点と制限
DMPT has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity. DMPT can be easily incorporated into animal feed or water, and its effects can be easily measured through growth performance, feed intake, and hormone levels. However, DMPT has some limitations for lab experiments, including its instability in acidic conditions and its potential interactions with other compounds in the feed or water.
将来の方向性
There are several future directions for the research on DMPT, including the investigation of its mechanism of action, the exploration of its potential applications in other fields, such as human nutrition and medicine, and the development of new synthesis methods and formulations. DMPT has shown promising results in animal nutrition and aquaculture, and further research is needed to fully understand its potential and limitations.
合成法
DMPT can be synthesized through various methods, including the reaction of 2,5-dimethoxybenzaldehyde with 4-methyl-2-thio-uracil in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. Another method involves the reaction of 2,5-dimethoxybenzaldehyde with 4-methyl-2-thio-uracil in the presence of a base, such as sodium hydride or potassium carbonate, and a catalytic amount of iodine. Both methods have been reported to yield DMPT in good to excellent yields.
科学的研究の応用
DMPT has been studied for its potential applications in scientific research, particularly in the field of animal nutrition and aquaculture. DMPT has been shown to enhance the growth performance of various animal species, including pigs, chickens, and fish. DMPT has also been reported to improve feed efficiency, increase the digestibility of nutrients, and reduce the environmental impact of animal production. In aquaculture, DMPT has been used as a feeding attractant for various fish species, including salmon, tilapia, and carp. DMPT has been shown to increase the feed intake and growth rate of fish, as well as improve the quality of fish products.
特性
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(4-methylpyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-10-6-7-16-15(17-10)22-9-14(19)18-12-8-11(20-2)4-5-13(12)21-3/h4-8H,9H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJASIENSUATFKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-2-(4-methylpyrimidin-2-yl)sulfanylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5796786.png)
![N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]butanamide](/img/structure/B5796795.png)
![(3,5-dimethoxybenzyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B5796809.png)

![3-chloro-4-methoxy-N-[(1,3-thiazol-2-ylamino)carbonothioyl]benzamide](/img/structure/B5796821.png)

![1-(4-chlorobenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5796846.png)

![4-{[2-(benzyloxy)benzylidene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5796852.png)
![1-(4-fluorophenyl)-4-[3-(2-furyl)-2-propen-1-ylidene]-3,5-pyrazolidinedione](/img/structure/B5796865.png)
![5-[(5-chloro-2-methoxybenzoyl)amino]isophthalic acid](/img/structure/B5796872.png)